molecular formula C18H18F3N3O2 B2873695 4-(pyridin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 1421495-11-5

4-(pyridin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Cat. No.: B2873695
CAS No.: 1421495-11-5
M. Wt: 365.356
InChI Key: YRMLZOMTPNIQEO-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and preclinical research. This molecule features a piperidine-1-carboxamide core structure, a scaffold frequently investigated for its potential to interact with various biological targets. The specific incorporation of a pyridin-2-yloxy group and an N-aryl substituent bearing a trifluoromethyl group is a design strategy commonly employed to enhance biochemical potency, metabolic stability, and cellular permeability of drug candidates . Compounds with structural similarities to this reagent, particularly those based on a urea or carboxamide framework, have been identified as potent antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1) ion channel . TRPV1 is a key sensor for noxious heat and pain, making it a prominent target for investigating novel approaches to pain management and anesthesia-related conditions . Research into TRPV1 antagonists suggests potential applications for the treatment, amelioration, and prevention of anesthesia-induced hypothermia and postsurgical hyperalgesia . The presence of the pyridine ring is a critical feature in many approved pharmaceuticals and bioactive molecules, underscoring the value of this heterocycle in rational drug design . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-pyridin-2-yloxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O2/c19-18(20,21)14-5-1-2-6-15(14)23-17(25)24-11-8-13(9-12-24)26-16-7-3-4-10-22-16/h1-7,10,13H,8-9,11-12H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMLZOMTPNIQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Pyridin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide, also known by its CAS number 1421495-11-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18_{18}H18_{18}F3_{3}N3_{3}O2_{2}
  • Molecular Weight : 365.3 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The compound has been investigated for various biological activities, including anti-inflammatory, antiviral, and potential anticancer effects. Below is a summary of its pharmacological properties based on recent studies.

Anti-inflammatory Activity

Research has indicated that derivatives of piperidine compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In a study comparing various piperidine derivatives, compounds with similar structures demonstrated IC50_{50} values against COX-2 comparable to standard anti-inflammatory drugs like celecoxib .

Anticancer Potential

Piperidine derivatives have been recognized for their anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that structurally related compounds can exhibit cytotoxicity against different cancer cell lines. For example, one study reported that similar piperidine compounds induced apoptosis in hypopharyngeal tumor cells, outperforming conventional chemotherapeutics like bleomycin .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key factors influencing its efficacy include:

  • Substituents on the pyridine ring : Variations in substituents can significantly alter the compound's interaction with biological targets.
  • Trifluoromethyl group : This group has been associated with increased lipophilicity and potentially enhanced binding affinity to target receptors.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50_{50} / EC50_{50} ValuesReference
Compound ACOX-2 Inhibition0.04 μM
Compound BAntiviral Activity0.20 μM
Compound CCytotoxicityEC50_{50}: 130 μM

Case Studies

  • Anti-inflammatory Effects : In a study examining the anti-inflammatory effects of piperidine derivatives, several compounds demonstrated significant COX inhibition with IC50_{50} values comparable to established NSAIDs .
  • Antiviral Efficacy : A comparative analysis of N-heterocycles revealed that certain derivatives exhibited potent antiviral effects against HIV by inhibiting reverse transcriptase activity at low micromolar concentrations .
  • Cytotoxicity in Cancer Models : Research involving a series of piperidine-based compounds showed promising results in inducing apoptosis in various cancer cell lines, suggesting that structural modifications could lead to enhanced anticancer properties .

Scientific Research Applications

4-(pyridin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a research compound with the molecular formula C18H18F3N3O2 and a molecular weight of 365.356. It is also known by its CAS number 1421495-11-5. This compound has garnered interest in medicinal chemistry for its potential biological activities.

This compound has been investigated for various biological activities, including anti-inflammatory, antiviral, and potential anticancer effects.

Anti-inflammatory Activity

Piperidine derivatives have demonstrated anti-inflammatory properties, showing inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Similar compounds have exhibited IC50 values against COX-2 comparable to standard anti-inflammatory drugs like celecoxib.

Anticancer Potential

Piperidine derivatives have been recognized for their anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that structurally related compounds can exhibit cytotoxicity against different cancer cell lines. One study reported that similar piperidine compounds induced apoptosis in hypopharyngeal tumor cells, outperforming conventional chemotherapeutics like bleomycin.

Structure-Activity Relationship (SAR)

Key factors influencing the efficacy of the compound include:

  • Substituents on the pyridine ring : Variations in substituents can significantly alter the compound's interaction with biological targets.
  • Trifluoromethyl group : This group has been associated with increased lipophilicity and potentially enhanced binding affinity to target receptors.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 / EC50 ValuesReference
Compound ACOX-2 Inhibition0.04 μM
Compound BAntiviral Activity0.20 μM
Compound CCytotoxicityEC50: 130 μM

Anti-inflammatory Effects

Studies examining the anti-inflammatory effects of piperidine derivatives have demonstrated significant COX inhibition with IC50 values comparable to established NSAIDs.

Antiviral Efficacy

Comparative analysis of N-heterocycles revealed that certain derivatives exhibited potent antiviral effects against HIV by inhibiting reverse transcriptase activity at low micromolar concentrations.

Cytotoxicity in Cancer Models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Target-Specific Differences

  • CYP51 Inhibitors (UDO/UDD): Exhibit IC50 values comparable to posaconazole against T. cruzi due to non-azole binding to CYP51’s heme cofactor .
  • Retinol-Binding Protein Antagonists (Compound 9): Demonstrated efficacy in AMD/Stargardt disease models via RBP4 antagonism (ESI MS m/z 494; 1H NMR confirmed structure) .
  • A939572 : Structural similarity suggests kinase or GPCR modulation, though explicit targets are unconfirmed .

Critical Analysis of Evidence Limitations

  • Target Compound Data Gap: No direct pharmacological or synthetic data were found in the provided evidence. Comparisons rely on structural analogs.
  • Biological Assay Variability: Activity data for analogs (e.g., UDO vs.
  • Synthetic Feasibility : and suggest feasible routes for piperidine-carboxamide synthesis, but yield optimization remains unclear.

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